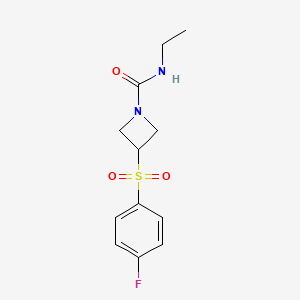

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-3-(4-fluorophenyl)sulfonylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3S/c1-2-14-12(16)15-7-11(8-15)19(17,18)10-5-3-9(13)4-6-10/h3-6,11H,2,7-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXGKZVWJYARAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of N-ethyl-3-aminopropanol with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, under basic conditions to form the azetidine ring.

Carboxamide Formation: The carboxamide group can be introduced by reacting the azetidine intermediate with an appropriate carboxylic acid derivative, such as ethyl chloroformate, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.

Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities, such as antimicrobial coatings and polymer additives.

Mechanism of Action

The mechanism of action of N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide to structurally related sulfonamide derivatives and fluorophenyl-containing compounds synthesized in prior studies.

Structural Analogues from Piperazine and Benzhydryl Families

Compounds 6h–6l () share key features with the target molecule, including sulfonamide linkages and 4-fluorophenyl groups. However, critical differences include:

- Core Ring Systems: The target compound’s azetidine ring is smaller and more rigid than the piperazine or piperidine rings in compounds 6h–6l.

- Substituents : Compounds 6h–6j feature bis(4-fluorophenyl)methyl groups, which increase steric bulk compared to the target’s single 4-fluorophenylsulfonyl substituent. The latter’s sulfonyl group may improve solubility relative to the benzhydryl moieties in 6h–6j.

- Synthetic Yields and Melting Points : While yields for 6h–6l are unspecified, their melting points (132–230°C) suggest varying crystallinity. The target compound’s melting point is unreported, but its sulfonyl group (as seen in ) may promote crystallinity during purification .

Sulfonyl-Containing Propionic Acid Derivative

describes 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid, a compound with a sulfonyl-fluorophenyl group but a propionic acid backbone. Key contrasts include:

- Functional Groups : The carboxylic acid in ’s compound confers higher aqueous solubility (especially as its sodium salt) compared to the carboxamide in the target molecule. However, the carboxamide may enhance hydrogen-bonding capacity, favoring target engagement in hydrophobic environments.

- Crystallinity: Both compounds exhibit crystallinity, but the propionic acid derivative’s purification is explicitly noted as facile, likely due to its salt formation .

Tabulated Comparison of Key Parameters

Biological Activity

N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing heterocycle. The presence of a sulfonyl group and a fluorinated phenyl ring contributes to its unique chemical properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the fluorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues .

Cytotoxic Activity

The cytotoxic properties of azetidine derivatives have been explored in various cancer cell lines. For example, compounds related to N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine have exhibited cytostatic effects against human cancer cell lines such as Capan-1 and HCT-116, with IC50 values ranging from 14.5 to 97.9 µM . These findings indicate that modifications in the azetidine structure can significantly influence anticancer activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the fluorine atom in the phenyl ring is believed to enhance metabolic stability and improve pharmacokinetic properties compared to other halogenated analogs.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-chlorobenzyl)-3-((4-fluorophenyl)sulfonyl)azetidine | Chlorobenzene instead of ethyl group | Potentially different pharmacological profile |

| N-(3-chlorophenyl)-3-((4-fluorophenyl)sulfonyl)azetidine | Different chlorophenyl position | May exhibit distinct biological activities based on substitution pattern |

The table above illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Research has demonstrated that compounds similar to N-ethyl-3-((4-fluorophenyl)sulfonyl)azetidine have been effective in enhancing antibiotic efficacy against resistant strains. For instance, trans -11f was identified as an adjuvant for oxacillin, significantly improving its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) . Such findings underscore the potential for azetidine derivatives in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.